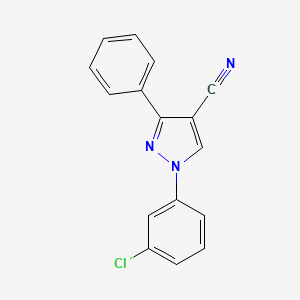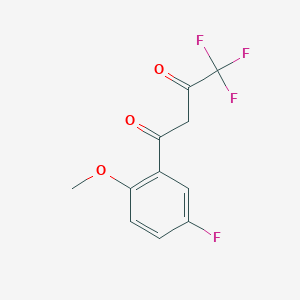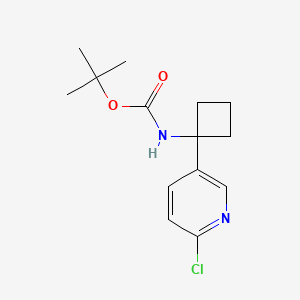![molecular formula C14H22BNO2 B1459006 1-[4-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]éthan-1-amine CAS No. 1260955-10-9](/img/structure/B1459006.png)
1-[4-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]éthan-1-amine
Vue d'ensemble
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C14H22BNO2 and its molecular weight is 247.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de borylation
Ce composé est utilisé dans les réactions de borylation, où il agit comme un agent borylant pour introduire du bore dans les molécules organiques . Ceci est particulièrement utile pour la fonctionnalisation des liaisons C-H, une transformation fondamentale en synthèse organique.
Couplage croisé de Suzuki-Miyaura
Il sert de réactif clé dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour former des liaisons carbone-carbone, permettant la synthèse de structures organiques complexes à partir de composés plus simples.
Hydroboration
Le composé est impliqué dans l'hydroboration, où il s'additionne aux doubles ou triples liaisons carbone-carbone des alcènes et des alcynes pour former des organoboranes . Cette étape est cruciale pour les transformations ultérieures, telles que les oxydations ou d'autres réactions de couplage.
Catalyse par les métaux de transition
Il trouve une application dans les réactions impliquant la catalyse par les métaux de transition . La présence d'un métal de transition peut faciliter l'addition de la fraction dioxaborolane à divers substrats, améliorant l'efficacité de la réaction.
Synthèse asymétrique
Ce composé est également important dans la synthèse asymétrique . Il peut être utilisé pour introduire la chiralité dans les molécules, ce qui est essentiel pour la production de produits pharmaceutiques énantiomériquement purs.
Science des matériaux
Dans le domaine de la science des matériaux, les dérivés de ce composé sont utilisés dans le développement de polymères microporeux conjugués (CMP) . Ces matériaux ont diverses applications, notamment leur utilisation dans les dispositifs de supercondensateurs en raison de leur grande surface et de leur grande stabilité thermique.
Chimie médicinale
En chimie médicinale, les dérivés du composé sont étudiés pour leur potentiel d'inhibiteurs dans divers domaines thérapeutiques . Par exemple, ils peuvent être utilisés dans la conception d'inhibiteurs de JAK2 pour le traitement des maladies myéloprolifératives.
Propriétés
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCIGGGXSUZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)










